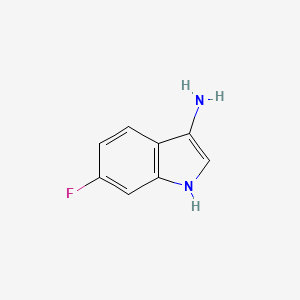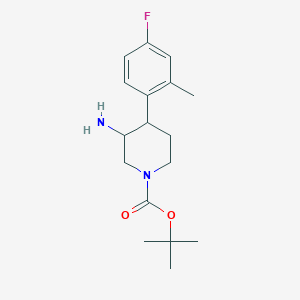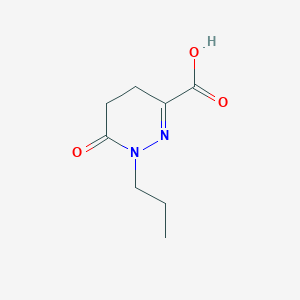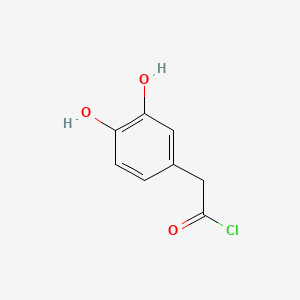![molecular formula C6H11ClF3NO3 B13158240 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO3 It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a propoxy group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of a suitable starting material with propylene oxide to form the propoxy intermediate.
Introduction of the Trifluoromethyl Group: The propoxy intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Amination: The resulting compound undergoes amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various fluorinated compounds.
Aplicaciones Científicas De Investigación
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in the overall structure.
2-[3-Amino-2-(trifluoromethyl)propoxy]benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts distinct chemical properties, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C6H11ClF3NO3 |
|---|---|
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO3.ClH/c7-6(8,9)4(1-10)2-13-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
Clave InChI |
VESFDFQFCPFTNA-UHFFFAOYSA-N |
SMILES canónico |
C(C(COCC(=O)O)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)

![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)

![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)






![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
